2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde

Description

Molecular Formula: C₆H₅IO₂S

Molecular Weight: 268.072 g/mol

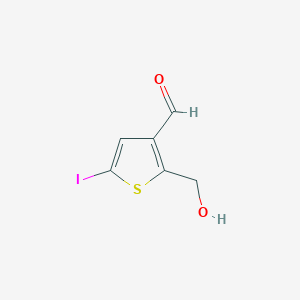

Structure: Features a thiophene ring substituted with a hydroxymethyl (–CH₂OH) group at position 2, an iodine atom at position 5, and a carbaldehyde (–CHO) group at position 3 .

Key Characteristics:

- Electronic Effects: The iodine atom introduces strong electron-withdrawing inductive effects, polarizing the thiophene ring and enhancing the electrophilicity of the aldehyde group.

- Reactivity: The hydroxymethyl group enables hydrogen bonding and participation in condensation or oxidation reactions.

- Applications: Potential as a synthetic intermediate in pharmaceuticals or materials science due to its halogenated and functionalized structure .

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-iodothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-2,9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFORETXFTUGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596570 | |

| Record name | 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185395-87-3 | |

| Record name | 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde typically involves the iodination of a thiophene derivative followed by formylation and hydroxymethylation. One common method starts with the iodination of 2-methylthiophene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 2-iodo-5-methylthiophene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position. Finally, the hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs. The choice of solvents, catalysts, and reaction conditions is also optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: 2-(Carboxymethyl)-5-iodothiophene-3-carbaldehyde

Reduction: 2-(Hydroxymethyl)-5-iodothiophene-3-methanol

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for various chemical reactions, enabling the formation of more complex molecules.

Reactivity and Functionalization

The presence of both hydroxymethyl and aldehyde functionalities makes this compound reactive towards nucleophiles, which can lead to the formation of new derivatives. For instance, it can undergo condensation reactions to produce imines or participate in nucleophilic substitution reactions.

Material Science

Development of Novel Materials

In material science, 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde is explored for its potential in creating materials with specific electronic and optical properties. The thiophene ring contributes to the compound's electronic characteristics, making it suitable for applications in organic electronics and photonics.

Conductive Polymers

Research indicates that derivatives of this compound can be incorporated into conductive polymers, enhancing their electrical conductivity and stability. This application is particularly relevant in the field of organic photovoltaics and sensors.

Biological Studies

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, which is attributed to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 12 |

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Studies reveal that it can inhibit key enzymes involved in metabolic pathways, providing insights into its role in drug development.

| Enzyme | IC50 (µM) |

|---|---|

| Lactate Dehydrogenase | 22 |

| Acetylcholinesterase | 28 |

Case Studies

-

Antibacterial Efficacy Study

A study conducted on the antibacterial efficacy of this compound revealed promising results against Gram-positive and Gram-negative bacteria. The compound demonstrated a dose-dependent response, with significant inhibition observed at lower concentrations. -

Enzyme Interaction Analysis

Another research focused on the interaction of this compound with specific metabolic enzymes. The findings indicated that it effectively inhibited enzyme activity, suggesting potential applications in therapeutic interventions for metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde depends on its specific application. In chemical reactions, the iodide group serves as a leaving group, facilitating nucleophilic substitution reactions. The aldehyde and hydroxymethyl groups can undergo various transformations, enabling the compound to participate in a wide range of synthetic pathways. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Iodine’s larger atomic radius and polarizability compared to Cl/Br may reduce crystallinity but enhance leaving-group ability in cross-coupling reactions.

- Functional Groups : Hydroxymethyl (–CH₂OH) in the target compound introduces hydrogen-bonding capability, unlike simpler halogenated analogs .

2.2 Physical and Thermal Properties

Thermal Stability :

- Iodine’s weaker C–I bond (vs. C–Br/Cl) may lower thermal stability.

- Odd-even aliphatic chain effects (e.g., in unrelated systems) suggest steric bulk from –I could reduce packing efficiency, lowering melting points .

Research Findings and Trends

- Synthetic Utility : The target compound’s iodine atom enables versatile functionalization, as seen in ’s Pd-catalyzed couplings (e.g., compound 6b synthesis).

- Electronic Tuning : Substituents like –NPh₂ (compound 6b) or –CH₂OH alter charge transport properties, relevant for optoelectronic materials .

- Odd-Even Effects : In unrelated aliphatic systems (), odd-numbered chains exhibit lower melting points due to repulsive H···H interactions. This suggests steric mismatches from –I could similarly destabilize crystal packing.

Biological Activity

2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde (CAS No. 185395-87-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H6IOS |

| Molecular Weight | 234.09 g/mol |

| CAS Number | 185395-87-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl group may enhance its reactivity and binding affinity to specific proteins, potentially leading to alterations in their activity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies on related thiophene derivatives have shown significant inhibition of tyrosinase, an enzyme involved in melanin production, suggesting that this compound may also possess similar inhibitory effects.

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for developing skin-whitening agents. In a study evaluating several thiophene derivatives, compounds structurally related to this compound demonstrated potent tyrosinase inhibition with IC50 values ranging from 16.78 μM to over 200 μM depending on the substituents present on the thiophene ring . This suggests that the compound could be a candidate for further development as a cosmetic ingredient.

Cytotoxicity Assays

Cytotoxicity studies are essential for assessing the safety profile of new compounds. In vitro assays conducted on B16F10 melanoma cells showed that certain thiophene derivatives did not exhibit significant cytotoxicity at concentrations up to 5 μM after 72 hours of treatment . This indicates a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Antiproliferative Effects : A study on benzopsoralens with hydroxymethyl groups reported significant antiproliferative effects in mammalian cells, which were linked to their ability to inhibit topoisomerase II . This mechanism might be relevant for understanding the potential anticancer activity of this compound.

- Analgesic Properties : Research on non-pungent TRPV1 agonists highlighted their analgesic activity in neuropathic pain models . While not directly related, this underscores the importance of exploring various biological pathways that compounds like this compound might influence.

Q & A

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : While direct synthesis protocols are not explicitly documented in the provided evidence, analogous thiophene derivatives suggest:

- Iodination : Electrophilic iodination of a pre-functionalized thiophene (e.g., using N-iodosuccinimide in acetic acid).

- Aldehyde Introduction : Vilsmeier-Haack formylation at the 3-position of the thiophene ring.

- Hydroxymethylation : Hydroboration-oxidation or protection/deprotection strategies (e.g., using silyl ethers) to install the hydroxymethyl group.

- Key Considerations : Optimize reaction conditions (e.g., temperature, catalysts like KOH/18-crown-6 ether for nucleophilic substitutions, as seen in similar syntheses ).

Q. How should researchers handle solubility and stability issues?

- Methodological Answer :

- Solubility : The compound is likely polar due to -CHO and -CHOH groups. Test solvents like DMSO, THF, or dichloromethane.

- Stability : Protect from light and moisture to prevent aldehyde oxidation or iodine dissociation. Store under inert atmosphere at -20°C .

Advanced Research Questions

Q. How can structural disorder in X-ray crystallography be resolved for this compound?

- Methodological Answer :

- Heavy Atom Advantage : The iodine atom facilitates phasing via SHELXD (due to strong anomalous scattering), improving electron density maps .

- Disorder Management : Flexible hydroxymethyl groups may require constrained refinement (SHELXL) or partial occupancy modeling. Use high-resolution data (≤1.0 Å) to resolve ambiguities .

Q. What role does the iodine substituent play in cross-coupling reactions?

- Methodological Answer :

- Catalytic Applications : The C-I bond is reactive in palladium-catalyzed Suzuki or Stille couplings. The iodine acts as a leaving group, enabling aryl-aryl bond formation.

- Electronic Effects : Iodine’s electron-withdrawing nature polarizes the thiophene ring, enhancing electrophilicity at the 5-position. Compare reactivity with bromo/chloro analogs to quantify electronic contributions .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO may guide nucleophilic attacks.

- MD Simulations : Assess steric effects of the hydroxymethyl group on reaction pathways. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.